N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a 3-fluorobenzyl group at position 5, and a pyrazine-2-carboxamide substituent linked via an ethyl chain. The pyrazolopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of nucleotide-binding enzymes.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O2/c20-14-3-1-2-13(8-14)11-26-12-24-17-15(19(26)29)9-25-27(17)7-6-23-18(28)16-10-21-4-5-22-16/h1-5,8-10,12H,6-7,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVJRKZRCZCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
While specific pathways affected by this compound are not explicitly documented, we can draw parallels from related structures. Pyrazolo[3,4-d]pyrimidines often impact cellular processes like cell proliferation, apoptosis, and inflammation. Researchers have observed similar effects in other indole derivatives, suggesting potential overlap in biochemical pathways.
Action Environment
Environmental factors play a pivotal role in drug efficacy and stability. pH, temperature, and co-administered substances impact how the compound behaves in vivo. Additionally, drug-drug interactions and tissue-specific conditions affect its overall effectiveness.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN5O |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 922044-37-9 |
| Structure | Structure |
Biological Activities
Research indicates that compounds with a similar structure exhibit a range of biological activities:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have shown promise as anticancer agents by inhibiting pathways involved in tumor cell proliferation.
- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by targeting viral enzymes.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation and induces apoptosis |
| Antiviral | Targets viral replication mechanisms |
| Anti-inflammatory | Modulates inflammatory cytokines and pathways |
Case Studies
A variety of studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:
-
Anticancer Studies :
- A study reported that related pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
- Another investigation highlighted specific derivatives that effectively inhibited cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
- Antiviral Research :
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential studies could include:
- Molecular Docking Simulations : To predict binding affinities and interactions with specific kinases and other proteins.
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs identified in the evidence:
Key Observations:
- Core Diversity: The target compound and the chromenone-containing analog share the pyrazolopyrimidinone core, while others diverge into benzoimidazopyrimidine or piperazine-carboxamide scaffolds .
- Substituent Impact: The pyrazine carboxamide in the target compound contrasts with the sulfonamide in , which may alter solubility (sulfonamides are typically more polar) and target selectivity. The acrylamide group in suggests a covalent binding mechanism, unlike the reversible interactions expected for the target compound. The trifluoromethyl and chloro groups in improve metabolic stability and electronegativity, which could influence binding kinetics.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. A common approach includes:
- Step 1: Condensation of substituted hydrazines with β-ketoesters to form pyrazole intermediates.
- Step 2: Cyclization with amidines or urea derivatives to construct the pyrimidinone ring.
- Step 3: Functionalization via alkylation or coupling reactions (e.g., nucleophilic substitution at the ethyl position).
- Step 4: Introduction of the pyrazine-2-carboxamide group using carbodiimide-mediated amide coupling.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products. Purification often employs column chromatography or recrystallization .
Basic: How is the structural integrity of this compound validated in academic research?
Validation relies on spectroscopic and crystallographic methods :
- NMR (1H/13C): Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., fluorobenzyl orientation).
- Mass Spectrometry (HRMS): Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves bond lengths, angles, and spatial arrangement using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, SHELX’s robustness in handling twinned data ensures accurate structural resolution .
Advanced: How can researchers resolve contradictions in biological activity data across similar pyrazolo[3,4-d]pyrimidine derivatives?
Contradictions often arise from variations in substituent positioning or assay conditions . A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of analogs with substituent changes (e.g., 3-fluorobenzyl vs. 4-chlorobenzyl in vs. 12).
- Assay Standardization: Control variables like cell line viability, solvent (DMSO concentration), and kinase selectivity panels.
- Computational Docking: Use tools like AutoDock to predict binding affinities to targets (e.g., protein kinases) and correlate with experimental IC50 values .
Advanced: What methodologies optimize reaction yields for introducing the pyrazine-2-carboxamide moiety?
Key strategies include:
- Coupling Reagent Selection: Use HATU or EDCI/HOBt for efficient amide bond formation, reducing racemization.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Accelerates reaction kinetics (e.g., reducing time from 24h to 2h) while maintaining yield.
Post-reaction, HPLC-MS monitors purity, and iterative DOE (Design of Experiments) identifies optimal molar ratios .
Advanced: How can crystallographic data discrepancies (e.g., disorder in the fluorobenzyl group) be addressed?
Disorder in flexible groups (e.g., benzyl rings) is resolved by:
- Multi-Refinement Models: SHELXL’s PART instruction partitions disordered regions into discrete components.
- Thermal Parameter Constraints: Apply SIMU/DELU restraints to prevent overfitting.
- Low-Temperature Data Collection: Reduces thermal motion artifacts (e.g., 100K vs. room temperature). Cross-validation with PLATON checks for missed symmetry or twinning .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Analog studies () suggest potential targets:
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR).
- Antimicrobial Activity: Pyrazole cores may disrupt bacterial cell wall synthesis.
- Anticancer Effects: Fluorobenzyl groups enhance lipophilicity, promoting tumor penetration. Preliminary assays should include kinase profiling and cytotoxicity screens (e.g., MTT assays) .
Advanced: What experimental designs mitigate metabolic instability in in vivo studies?
To address rapid clearance:
- Prodrug Modifications: Introduce ester or phosphate groups at metabolically labile sites (e.g., pyrazine carbonyl).
- Microsomal Stability Assays: Use liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination.
- Pharmacokinetic Profiling: Monitor AUC and T1/2 in rodent models with LC-MS/MS quantification .
Basic: How is computational chemistry applied to predict the compound’s reactivity?
- DFT Calculations: Predict reaction transition states (e.g., Fukui indices for nucleophilic/electrophilic sites).
- MD Simulations: Assess solvation effects on stability (e.g., water interaction with the pyrimidinone oxygen).
- ADMET Prediction: Tools like SwissADME estimate solubility, LogP, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
